Cas no 90921-35-0 (2-Isopropoxy-benzonitrile)

2-Isopropoxy-benzonitrile structure
2-Isopropoxy-benzonitrile structure
Product Name:2-Isopropoxy-benzonitrile
CAS番号:90921-35-0
MF:C10H11NO
メガワット:161.200442552567
MDL:MFCD02257394
CID:1956251
PubChem ID:11457850
Update Time:2025-06-18

2-Isopropoxy-benzonitrile 化学的及び物理的性質

名前と識別子

    • Benzonitrile, 2-(1-methylethoxy)-
    • 2-(1-methylethoxy)Benzonitrile
    • 2-Isopropoxybenzonitrile
    • 2-(1-Methylethoxy)benzonitrile (ACI)
    • Benzonitrile, o-isopropoxy- (7CI)
    • 2-(Propan-2-yloxy)benzonitrile
    • 2-Propan-2-yloxybenzonitrile
    • DB-078840
    • starbld0016818
    • BS-29848
    • 2-[(1-methylethyl)oxy]benzonitrile
    • 90921-35-0
    • 2-isopropoxy-benzonitrile
    • AKOS000178307
    • SCHEMBL1871847
    • CS-0135561
    • E81673
    • MSFGJJZPHGNGCY-UHFFFAOYSA-N
    • 2-Isopropoxy-benzonitrile
    • MDL: MFCD02257394
    • インチ: 1S/C10H11NO/c1-8(2)12-10-6-4-3-5-9(10)7-11/h3-6,8H,1-2H3
    • InChIKey: MSFGJJZPHGNGCY-UHFFFAOYSA-N
    • ほほえんだ: N#CC1C(OC(C)C)=CC=CC=1

計算された属性

  • せいみつぶんしりょう: 161.084063974g/mol
  • どういたいしつりょう: 161.084063974g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 12
  • 回転可能化学結合数: 2
  • 複雑さ: 180
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.3
  • トポロジー分子極性表面積: 33Ų

2-Isopropoxy-benzonitrile 価格詳細 >>

関連分類 No. Product Name Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
I918545-50mg
2-Isopropoxy-benzonitrile
90921-35-0
50mg
$ 50.00 2022-06-04
TRC
I918545-100mg
2-Isopropoxy-benzonitrile
90921-35-0
100mg
$ 70.00 2022-06-04
TRC
I918545-500mg
2-Isopropoxy-benzonitrile
90921-35-0
500mg
$ 275.00 2022-06-04
Apollo Scientific
OR942169-250mg
2-Isopropoxybenzonitrile
90921-35-0 95%
250mg
£170.00 2025-02-20
Apollo Scientific
OR942169-1g
2-Isopropoxybenzonitrile
90921-35-0 95%
1g
£335.00 2025-02-20
eNovation Chemicals LLC
D656173-5g
2-Isopropoxybenzonitrile
90921-35-0 97%
5g
$500 2023-09-03
eNovation Chemicals LLC
D656173-25g
2-Isopropoxybenzonitrile
90921-35-0 97%
25g
$1400 2023-09-03
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1206201-100mg
2-Isopropoxybenzonitrile
90921-35-0 98%
100mg
¥300.00 2024-04-25
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1206201-250mg
2-Isopropoxybenzonitrile
90921-35-0 98%
250mg
¥464.00 2024-04-25
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1206201-1g
2-Isopropoxybenzonitrile
90921-35-0 98%
1g
¥994.00 2024-04-25

2-Isopropoxy-benzonitrile 合成方法

合成方法 1

はんのうじょうけん
1.1 Reagents: Potassium tert-butoxide Solvents: 1,4-Dioxane ;  rt → 80 °C; 16 h, 80 °C
リファレンス
Nucleophilic Amination and Etherification of Aryl Alkyl Thioethers
Wang, Xia; Tang, Yue; Long, Cheng-Yu; Dong, Wen-Ke; Li, Chenchen ; et al, Organic Letters, 2018, 20(16), 4749-4753

合成方法 2

はんのうじょうけん
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  4 h, rt
1.2 Solvents: Water
リファレンス
Development of Glucose Regulated Protein 94-Selective Inhibitors Based on the BnIm and Radamide Scaffold
Crowley, Vincent M.; Khandelwal, Anuj; Mishra, Sanket; Stothert, Andrew R.; Huard, Dustin J. E.; et al, Journal of Medicinal Chemistry, 2016, 59(7), 3471-3488

合成方法 3

はんのうじょうけん
1.1 Reagents: Sodium tert-butoxide Catalysts: (SP-4-3)-Chloro[8-[2-(dicyclohexylphosphino-κP)phenyl]-1,3,5,7-tetramethyl-2,4,6… Solvents: Toluene ;  18 h, 110 °C
リファレンス
Exploiting Ancillary Ligation To Enable Nickel-Catalyzed C-O Cross-Couplings of Aryl Electrophiles with Aliphatic Alcohols
MacQueen, Preston M.; Tassone, Joseph P.; Diaz, Carlos; Stradiotto, Mark, Journal of the American Chemical Society, 2018, 140(15), 5023-5027

合成方法 4

はんのうじょうけん
リファレンス
Construction of the cyano group by functional-group transformation from a nitrogen-containing starting material
Subramanian, L. R., Science of Synthesis, 2004, 19, 109-131

合成方法 5

はんのうじょうけん
1.1 Reagents: Potassium tert-butoxide ,  18-Crown-6 Solvents: 1,4-Dioxane ;  rt → 80 °C; 16 h, 80 °C
リファレンス
Metal-Free Etherification of Aryl Methyl Ether Derivatives by C-OMe Bond Cleavage
Wang, Xueqiang ; Li, Chenchen ; Wang, Xia; Wang, Qingli; Dong, Xiu-Qin; et al, Organic Letters, 2018, 20(14), 4267-4272

合成方法 6

はんのうじょうけん
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  17 h, rt
リファレンス
Dynamic Kinetic Asymmetric Synthesis of Substituted Pyrrolidines from Racemic Cyclopropanes and Aldimines: Reaction Development and Mechanistic Insights
Parsons, Andrew T.; Smith, Austin G.; Neel, Andrew J.; Johnson, Jeffrey S., Journal of the American Chemical Society, 2010, 132(28), 9688-9692

合成方法 7

はんのうじょうけん
1.1 Reagents: Benzyltrimethylammonium hydroxide ;  rt; 70 min, 70 °C
リファレンス
Triton B-Mediated Efficient and Convenient Alkoxylation of Activated Aryl and Heteroaryl Halides
Meshram, H. M.; Goud, P. Ramesh; Reddy, B. Chennakesava; Kumar, D. Aravind, Synthetic Communications, 2010, 40(14), 2122-2129

合成方法 8

はんのうじょうけん
1.1 Reagents: Zinc ,  Nickel dichloride Solvents: p-Xylene ;  24 h, rt
リファレンス
Nickel(0)-complex mediated alkyl carbon-oxygen bond cleavage of aromatic alkyl ethers and related reactions
Maeyama, Katsuya; Kobayashi, Masato; Sasaki, Takeshi; Yonezawa, Noriyuki, Recent Research Developments in Organic Chemistry, 2003, 7, 43-51

合成方法 9

はんのうじょうけん
1.1 Reagents: Zinc ,  Nickel dichloride Solvents: Xylene ;  1 d, reflux
リファレンス
Nickel/zinc-mediated synthesis of aromatic nitriles from aromatic oxime ethers
Maeyama, Katsuya; Kobayashi, Masato; Kato, Hiroshi; Yonezawa, Noriyuki, Synthetic Communications, 2002, 32(16), 2519-2525

合成方法 10

はんのうじょうけん
リファレンス
Reactions of 1-(2-alkoxyphenyl)alkaniminyl radicals
Leardini, Rino; McNab, Hamish; Minozzi, Matteo; Nanni, Daniele; Reed, David; et al, Journal of the Chemical Society, 2001, (20), 2704-2710

合成方法 11

はんのうじょうけん
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide
リファレンス
Design and synthesis of 3-aryl-5-alicyclic-[1,2,4]oxadiazoles as novel platelet aggregation inhibitors
Chern, Ching-Yuh; Chen, Shinn-Jyh; Kan, Wai-Ming, Journal of the Chinese Chemical Society (Taipei, 2005, 52(2), 331-338

合成方法 12

はんのうじょうけん
1.1 Reagents: Sodium bicarbonate Catalysts: 2356187-82-9 Solvents: Ethanol ;  5 min
1.2 24 h, 35 °C
リファレンス
11C-, 12C-, and 13C-cyanation of electron-rich arenes via organic photoredox catalysis
Wu, Xuedan; Chen, Wei; Holmberg-Douglas, Natalie; Bida, Gerald Thomas; Tu, Xianshuang; et al, Chem, 2023, 9(2), 343-362

2-Isopropoxy-benzonitrile Raw materials

2-Isopropoxy-benzonitrile Preparation Products

2-Isopropoxy-benzonitrile サプライヤー

Amadis Chemical Company Limited
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
(CAS:90921-35-0)2-Isopropoxy-benzonitrile
注文番号:A19299
在庫ステータス:in Stock
はかる:5g/10g
清らかである:99%
最終更新された価格情報:Monday, 2 September 2024 16:01
価格 ($):397.0/477.0
Email:sales@amadischem.com
推奨される供給者
Amadis Chemical Company Limited
(CAS:90921-35-0)2-Isopropoxy-benzonitrile
A19299
清らかである:99%/99%
はかる:5g/10g
価格 ($):397.0/477.0
Email